molecular formula C10H18O B2931177 2-Spiro[2.5]octan-6-ylethanol CAS No. 1779939-25-1

2-Spiro[2.5]octan-6-ylethanol

Cat. No. B2931177
CAS RN: 1779939-25-1
M. Wt: 154.253
InChI Key: OJBRAYHWJWKCNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-Spiro[2.5]octan-6-ylethanol”, there are studies on the synthesis of related spirocyclic compounds . For instance, stereoselective synthesis approaches to spirocyclic oxindoles have been developed, highlighting the importance of these structures for applications in medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Spiro[2.5]octan-6-ylethanol” include a density of 1.0±0.1 g/cm3, boiling point of 219.2±8.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and a flash point of 97.8±8.6 °C .

Scientific Research Applications

Photolysis and Product Formation

Research on α-spirocyclopropyl ketones, closely related to 2-Spiro[2.5]octan-6-ylethanol, reveals insights into photolysis reactions. The photolysis of spiro[2.5]oct-7-en-4-ones, for instance, shows exclusive β-cleavage in methanol, leading to the formation of various cyclohexenones and cyclohexadienones. This solvent effect is attributed to methanol's role in stabilizing trienol intermediates, demonstrating the influence of solvent on the photolytic pathways and product distributions of spiro compounds (Yates & Helferty, 1983).

Cationic Rearrangements

The study of 4-spiro[2.n]alkanols and their ionization in specific conditions provides valuable information on cationic rearrangements. For example, 4-spiro[2.5]octanol undergoes ionization to yield the expected spiro[2.5]octyl cation, which is stabilized by an adjacent spirocyclopropane ring. This research highlights the unique behavior of spirocyclic compounds in rearrangement reactions and the formation of cationic intermediates (Prakash et al., 1987).

Electrochemistry and Structural Properties

Spiroannelated methanofullerenes, which are structurally related to 2-Spiro[2.5]octan-6-ylethanol, have been synthesized and characterized to understand their electronic effects and structural properties. These studies contribute to the development of novel materials with potential applications in organic electronics (Knight et al., 1997).

Synthesis of Spiro Compounds

Research also covers the synthesis of novel spiro compounds, including methodologies for creating spiroketals and spiro[3.4]octan-1-one derivatives. These syntheses explore the diverse reactivities of spirocyclic intermediates and their potential in creating complex molecular architectures (Marchand et al., 1998), (Xiao et al., 2018).

Mechanistic Insights into Enzymatic Reactions

Investigations into the mechanisms of cytochrome P450 enzymes using spiro[2.5]octane and related probes have provided insights into the radical and cationic pathways involved in hydrocarbon hydroxylation. These studies illuminate the intricate mechanisms by which these enzymes mediate oxidation reactions, offering potential avenues for biocatalytic applications (Auclair et al., 2002).

Safety and Hazards

The safety data sheet for “2-Spiro[2.5]octan-6-ylethanol” suggests that it may be harmful in contact with skin, if inhaled, and if swallowed. It may cause skin and eye irritation. It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

2-spiro[2.5]octan-6-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-8-3-9-1-4-10(5-2-9)6-7-10/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBRAYHWJWKCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CCO)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Spiro[2.5]octan-6-ylethanol

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